molecular formula C15H12BrN3O2S B2992215 Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate CAS No. 1024726-41-7

Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate

Cat. No.: B2992215
CAS No.: 1024726-41-7
M. Wt: 378.24
InChI Key: JDZXHISJDAVHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate is a structurally complex molecule featuring a thiazole core substituted with a 4-bromophenyl group and an ethyl cyanoacrylate moiety. This compound is hypothesized to serve as a versatile scaffold in medicinal chemistry and materials science due to its conjugated system and reactive cyano group, which may participate in further chemical modifications or polymerization reactions .

Properties

IUPAC Name

ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-2-21-14(20)11(7-17)8-18-15-19-9-13(22-15)10-3-5-12(16)6-4-10/h3-6,8-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZXHISJDAVHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=C(S1)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C13H12BrN3O2S
Molecular Weight: 348.22 g/mol

The compound features a thiazole ring, which is known for its biological significance and interaction with various biological targets. The presence of the bromophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole moiety is known to participate in hydrogen bonding and hydrophobic interactions, which may facilitate binding to proteins or enzymes involved in various biochemical pathways.

Antimicrobial Activity

A study assessing the antimicrobial properties of thiazole derivatives indicated that compounds with similar structural features exhibited significant antibacterial and antifungal activities. This compound may share these properties due to the presence of the thiazole ring and the bromophenyl substituent, which can enhance interaction with microbial targets .

Anticancer Potential

Research has indicated that thiazole derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific activity of this compound against various cancer types remains a subject of investigation. Preliminary studies suggest that it may inhibit certain oncogenic pathways, although detailed mechanisms are yet to be elucidated.

Case Studies and Research Findings

  • Antimicrobial Evaluation:
    • A study on related thiazole compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl group significantly influenced antimicrobial efficacy .
  • Cytotoxicity Assays:
    • In vitro assays have shown that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. Further research is required to determine the specific cytotoxicity profile of this compound compared to established anticancer agents.

Data Table: Summary of Biological Activities

Biological ActivityTargetReference
AntimicrobialBacteria (Gram-positive/negative)
AnticancerVarious cancer cell linesOngoing studies
CytotoxicityCancer cellsPreliminary results

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl Cyanoacrylate Derivatives

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate Thiazole 4-Bromophenyl, cyano C₁₆H₁₃BrN₃O₂S ~382.26 (estimated) Potential polymerization, drug design
Ethyl 3-{5-[4-(9H-carbazole-9-yl)phenyl]thiophene-2-yl}-2-cyanoprop-2-enoate Thiophene Carbazole, cyano C₂₉H₂₁N₃O₂S ~475.56 Electrochemical polymerization
N-[5-Acetyl-3-(4-bromophenyl)-3H-1,3,4-thiadiazol-2-ylidene]-benzamide Thiadiazole 4-Bromophenyl, acetyl, benzamide C₁₇H₁₃BrN₄O₂S 425.28 Enhanced metabolic stability
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate None 2-Cl-4-F-phenyl, cyano C₁₂H₁₀ClFN₂O₂ 268.67 Small-molecule scaffold

Key Observations :

  • Heterocyclic Core: Thiazole and thiadiazole derivatives exhibit distinct electronic profiles.
  • Substituent Effects: The 4-bromophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to chloro/fluoro analogues (e.g., logP ~2.8 for the compound in ), which may enhance blood-brain barrier penetration. The acetyl group in the thiadiazole derivative () improves metabolic stability but reduces electrophilicity compared to the cyano group.

Physicochemical and Electrochemical Properties

  • Solubility : The bromophenyl group reduces aqueous solubility compared to methoxy- or fluoro-substituted analogues (e.g., compound in ).
  • Electrochemical Behavior: The conjugated thiazole-cyanoacrylate system in the target compound may support charge delocalization, enabling electrochemical polymerization, as observed in carbazole-thiophene derivatives .
  • Stability: The cyano group is susceptible to hydrolysis under acidic/basic conditions, but electron-withdrawing substituents (e.g., bromophenyl) may mitigate this by stabilizing the transition state .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate?

The synthesis typically involves two key steps:

  • Step 1 : Formation of the 5-(4-bromophenyl)-1,3-thiazol-2-amine intermediate via Suzuki cross-coupling between 4-bromophenylboronic acid and a thiazole precursor, followed by halogenation or functionalization .
  • Step 2 : Introduction of the 2-cyanoprop-2-enoate moiety via a Knoevenagel condensation reaction between the thiazol-2-amine intermediate and ethyl 2-cyanoacetate. This reaction is catalyzed by acetic acid under reflux conditions in ethanol .
    Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm the presence of the 4-bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and the cyano group (δ ~110–120 ppm for 13C^{13}\text{C}) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (m/zm/z ~390–400) and fragmentation patterns .
  • UV-Vis and Fluorescence Spectroscopy : To analyze π→π* transitions in the thiazole and cyanopropenoate moieties, with absorption maxima typically observed at 300–350 nm .

Q. How is the purity of the compound assessed during synthesis?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are used to confirm purity >95% .
  • Melting Point Analysis : Sharp melting points (e.g., 160–165°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?

Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and stereochemistry. For example:

  • The thiazole ring’s planarity and the orientation of the 4-bromophenyl group can be confirmed using SHELXL for refinement .
  • Discrepancies in NMR assignments (e.g., cis/trans isomerism in the propenoate group) are resolved by comparing experimental and calculated torsion angles from SCXRD data .

Q. What strategies address contradictions in spectroscopic data during characterization?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals, such as distinguishing between aromatic protons in the thiazole and bromophenyl groups .
  • DFT Calculations : Predicts 1H^1 \text{H} and 13C^{13}\text{C} chemical shifts using software like Gaussian, which are cross-validated with experimental data .

Q. How can electrochemical properties inform its potential applications?

Cyclic voltammetry (CV) in DMSO reveals:

  • Redox Behavior : Oxidation peaks (~1.2 V vs. Ag/AgCl) corresponding to the thiazole moiety, suggesting potential use in organic electronics .
  • Electrochemical Polymerization : The compound may form conductive polymers under anodic conditions, as observed in similar carbazole-thiophene derivatives .

Q. What methodologies evaluate biological activity, such as anti-inflammatory potential?

  • In Vivo Carrageenan-Induced Edema Assay : Administer the compound orally (100 mg/kg) and measure paw edema reduction. Compare results with reference drugs (e.g., indomethacin) and calculate severity indices (SI) to assess toxicity .
  • SAR Studies : Modify the thiazole’s substituents (e.g., replacing 4-bromophenyl with 4-chlorophenyl) to correlate structural changes with activity .

Q. How can computational modeling predict solubility and formulation stability?

  • Molecular Dynamics Simulations : Predict solubility in solvents like DMSO or ethanol by analyzing solvation free energy .
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.